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2,3,4,5,6-Pentachlorotoluene is an aromatic compound with the molecular formula C7H3Cl5. It is characterized by a toluene backbone where five chlorine atoms are substituted at the 2, 3, 4, 5, and 6 positions on the benzene ring. This compound is known for its high stability and low volatility due to the presence of multiple chlorine atoms, which significantly alter its physical and chemical properties compared to non-chlorinated toluene derivatives. Its molecular weight is approximately 264.36 g/mol .
The synthesis of 2,3,4,5,6-Pentachlorotoluene typically involves chlorination of toluene under controlled conditions. Common methods include:
2,3,4,5,6-Pentachlorotoluene finds applications in various fields:
Interaction studies involving 2,3,4,5,6-Pentachlorotoluene often focus on its reactivity with other chemicals or biological systems. Notable areas include:
Several compounds share structural similarities with 2,3,4,5,6-Pentachlorotoluene. Here are some notable examples:
| Compound Name | Molecular Formula | Chlorine Substitution Pattern | Unique Features |
|---|---|---|---|
| 1,2-Dichlorobenzene | C6H4Cl2 | Two chlorines | Less chlorinated; more volatile |
| 1,2,3-Trichlorobenzene | C6H3Cl3 | Three chlorines | Intermediate stability; used as a solvent |
| 1,2,4-Trichlorobenzene | C6H3Cl3 | Three chlorines | Different substitution pattern; used in pesticide |
| Hexachlorobenzene | C6Cl6 | Six chlorines | Highly toxic; used as a pesticide and industrial chemical |
The uniqueness of 2,3,4,5,6-Pentachlorotoluene lies in its specific pattern of chlorine substitution which affects its chemical reactivity and biological activity compared to these similar compounds. Its high degree of chlorination contributes to both its stability and potential toxicity.